Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Overview
Description
Ethyl 2-chloro-2-(2-chlorophenyl)acetate: is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of acetic acid and is characterized by the presence of two chlorine atoms attached to the phenyl and acetate groups. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-chloro-2-(2-chlorophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-2-(2-chlorophenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biological activity and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization can influence the interactions of this compound with biomolecules and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(2-chlorophenyl)acetate can be synthesized through the esterification of 2-chlorophenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the mixture overnight to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form 2-chlorophenylacetic acid and ethanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary products are 2-chlorophenylacetic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-2-(2-chlorophenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenylacetates on various biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
Ethyl 2-chloroacetate: Similar in structure but lacks the phenyl group.
Ethyl 2-(4-chlorophenyl)acetate: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness: Ethyl 2-chloro-2-(2-chlorophenyl)acetate is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. Its specific structure allows for targeted applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-chloro-2-(2-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKKNHRMRKOKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540430 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80173-43-9 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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